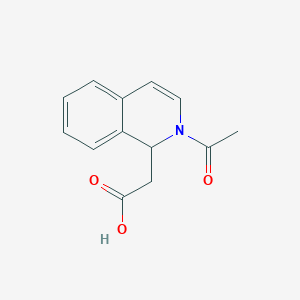

(2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-acetyl-1H-isoquinolin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-9(15)14-7-6-10-4-2-3-5-11(10)12(14)8-13(16)17/h2-7,12H,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJMQMJXWCLLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=CC=CC=C2C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377890 | |

| Record name | (2-acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58246-00-7 | |

| Record name | (2-acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. The following sections detail the experimental protocol for its preparation via the direct reaction of isoquinoline with acetic anhydride, supported by quantitative data and a visual representation of the synthetic workflow.

Core Synthesis

The synthesis of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid is achieved through the direct addition reaction of isoquinoline with acetic anhydride. This method provides a straightforward approach to obtaining the target compound.

Experimental Protocol

A detailed procedure for the synthesis of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid is outlined below, based on established methodologies[1].

Materials:

-

Isoquinoline

-

Acetic anhydride

-

Dilute sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Acetone

Procedure:

-

A mixture of isoquinoline and acetic anhydride is heated at a bath temperature of 150-160°C for 40 hours.[1]

-

After the reaction period, the excess acetic anhydride is removed by distillation under reduced pressure (in vacuo).[1]

-

The resulting residue is then extracted with a dilute sodium hydroxide solution.[1]

-

The aqueous extract is subsequently neutralized with concentrated hydrochloric acid, leading to the precipitation of the crude product.[1]

-

The separated crystals are purified by recrystallization from acetone to yield colorless prisms of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid.[1]

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid.

| Parameter | Value | Reference |

| Yield | 40% | [1] |

| Melting Point | 161-162°C | [1] |

| Molecular Formula | C13H13NO3 | [1] |

| Appearance | Colorless prisms | [1] |

Synthetic Workflow

The logical flow of the synthesis process is depicted in the following diagram.

Caption: Synthetic workflow for (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid.

Reaction Mechanism Overview

While a detailed mechanistic study is beyond the scope of this guide, the reaction is understood to proceed via the nucleophilic attack of the isoquinoline nitrogen on the carbonyl carbon of acetic anhydride, followed by a series of steps leading to the formation of the final product. The reaction of isoquinoline with acetic anhydride can lead to different products depending on the conditions; however, the described protocol specifically yields the desired (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid.[1]

Conclusion

This technical guide provides a concise yet comprehensive protocol for the synthesis of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid. The presented methodology, supported by quantitative data and a clear workflow diagram, offers a valuable resource for researchers and professionals engaged in the field of synthetic and medicinal chemistry. Further studies could focus on optimizing the reaction conditions to improve the yield and exploring the compound's potential biological activities.

References

Technical Guide: Physicochemical Properties of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid (CAS No: 58246-00-7). Due to the limited availability of direct experimental data for this specific compound, this document also includes predicted values and relevant information from structurally similar compounds to offer a broader understanding for research and drug development applications. This guide is intended to serve as a foundational resource, highlighting key data points and identifying areas where further experimental investigation is warranted.

Chemical Identity and Structure

(2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid is a derivative of isoquinoline, characterized by an acetyl group on the nitrogen atom of the dihydroisoquinoline ring and an acetic acid moiety at the 1-position.

Molecular Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 58246-00-7 |

| Molecular Formula | C13H13NO3[1] |

| Molecular Weight | 231.25 g/mol |

| IUPAC Name | (2-acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid |

| SMILES | CC(=O)N1C=CC2=CC=CC=C2C1CC(=O)O[1] |

| InChI | InChI=1S/C13H13NO3/c1-9(15)14-7-6-10-4-2-3-5-11(10)12(14)8-13(16)17/h2-7,12H,8H2,1H3,(H,16,17)[1] |

| InChIKey | OVJMQMJXWCLLKF-UHFFFAOYSA-N[1] |

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value | Source |

| XlogP (Predicted) | 0.9[1] | PubChem |

| Monoisotopic Mass | 231.08954 Da[1] | PubChem |

| Purity | ≥95% - ≥97% | Commercial Suppliers[2][3] |

Note: Properties such as melting point, boiling point, pKa, and aqueous solubility have not been found in the searched literature. Researchers are advised to determine these properties experimentally.

Predicted Spectral Data

While experimental spectra are not available, predicted mass spectrometry data can provide guidance for analytical studies.

Table 3: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 232.09682 | 149.8 |

| [M+Na]+ | 254.07876 | 157.2 |

| [M-H]- | 230.08226 | 151.6 |

| [M+NH4]+ | 249.12336 | 166.8 |

| [M+K]+ | 270.05270 | 154.3 |

| [M+H-H2O]+ | 214.08680 | 143.1 |

| [M+HCOO]- | 276.08774 | 167.7 |

| [M+CH3COO]- | 290.10339 | 189.1 |

Data sourced from PubChem predictions.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid are not explicitly described in the available scientific literature. However, a general synthetic approach can be inferred from standard organic chemistry principles and procedures for similar structures.

Proposed Synthetic Workflow

A plausible synthetic route would involve the N-acetylation of a 1,2-dihydroisoquinoline-1-acetic acid precursor. The workflow can be visualized as follows:

Caption: Proposed general synthetic workflow for (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid.

Methodology:

-

Starting Material: The synthesis would likely commence with a suitable 1,2-dihydroisoquinoline derivative bearing an acetic acid or a protected acetic acid moiety at the 1-position.

-

N-Acetylation: The nitrogen of the dihydroisoquinoline ring would be acetylated. A common method for this transformation is the use of acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an aprotic solvent at room temperature or with gentle heating.

-

Work-up and Purification: Following the reaction, an aqueous work-up would be performed to remove excess reagents and byproducts. The crude product would then be purified, for example, by recrystallization from a suitable solvent system or by column chromatography on silica gel.

-

Characterization: The final product's identity and purity would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Activity and Signaling Pathways

As of the date of this document, there is no information in the public domain regarding the biological activity or the involvement of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid in any signaling pathways. The structural similarity to other isoquinoline alkaloids, a class of compounds known for a wide range of biological activities, suggests that this molecule could be a candidate for biological screening.

Logical Workflow for Biological Screening

For researchers interested in exploring the biological potential of this compound, a logical screening workflow is proposed below.

Caption: Logical workflow for the initial biological evaluation of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid.

Conclusion and Future Directions

(2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid is a compound for which basic chemical identifiers are known, but a comprehensive physicochemical profile is lacking. The absence of experimental data on key properties such as solubility and pKa, as well as the lack of published biological studies, represents a significant knowledge gap. The predicted properties and proposed experimental workflows in this guide offer a starting point for researchers. Future work should focus on the experimental determination of its physicochemical properties, the development and validation of a robust synthetic route, and the systematic evaluation of its biological activities. Such studies will be crucial in unlocking the potential of this molecule for applications in medicinal chemistry and drug discovery.

References

(2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid mechanism of action

Mechanism of Action of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid: Information Not Available in Publicly Accessible Scientific Literature

For the attention of: Researchers, scientists, and drug development professionals.

A comprehensive and systematic search of publicly available scientific databases and literature has been conducted to elucidate the mechanism of action for the compound (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid. Despite rigorous search efforts, no published research, peer-reviewed articles, or technical documentation detailing the pharmacological properties, molecular targets, or signaling pathways of this specific chemical entity could be identified.

The search included queries for biological activity, pharmacological screening, and mechanism of action studies associated with "(2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid". The results were limited to listings in chemical supplier catalogs and entries in chemical databases, which provide basic structural and physicochemical information but lack any experimental data on its biological effects.

Consequently, the core requirements for an in-depth technical guide, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled at this time due to the absence of foundational research in the public domain.

It is concluded that the mechanism of action of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid has not been characterized or publicly disclosed in the scientific literature. Therefore, no information is available to construct the requested technical guide. Researchers interested in this compound would need to conduct initial screening and discovery studies to determine its potential biological activities.

Biological Activity of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic Acid Derivatives: A Review of Available Scientific Literature

A comprehensive search of publicly available scientific databases and patent literature has revealed a notable absence of specific research on the biological activity of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid derivatives. While the broader class of isoquinoline alkaloids and their derivatives is a subject of extensive research due to their diverse and potent pharmacological activities, this particular subset of compounds does not appear to have been a focus of published scientific investigation.

Isoquinoline derivatives, in general, are known to exhibit a wide range of biological effects, including but not limited to, anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3][4] The core isoquinoline scaffold is a key structural motif in many natural products and synthetic compounds with therapeutic applications.[5]

Given the lack of specific data for "(2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid derivatives," this technical guide cannot provide the requested quantitative data, detailed experimental protocols, or signaling pathway diagrams for this specific compound class.

However, for researchers, scientists, and drug development professionals interested in the potential of the isoquinoline scaffold, a wealth of information is available on related derivatives. An in-depth technical guide on the biological activities of the broader class of isoquinoline derivatives can be provided. Such a guide would include:

-

Quantitative Data: Summarized in tables for easy comparison of activities such as IC50, EC50, and MIC values against various cell lines, viruses, and bacteria.

-

Detailed Experimental Protocols: Methodologies for key biological assays cited in the literature.

-

Signaling Pathway and Workflow Diagrams: Visual representations of mechanisms of action and experimental designs using Graphviz, adhering to the specified formatting requirements.

A guide on the broader class of isoquinoline derivatives would offer valuable insights into the structure-activity relationships and potential therapeutic applications of this important heterocyclic scaffold, which could inform future research into novel derivatives, including those of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid.

References

- 1. [PDF] Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde | Semantic Scholar [semanticscholar.org]

- 2. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

An In-Depth Technical Guide to the In Vitro Stability of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid and Related Isoquinoline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: The in vitro stability of a drug candidate is a critical determinant of its potential for successful development. This technical guide provides a comprehensive framework for assessing the in vitro stability of novel isoquinoline derivatives, with a specific focus on the hypothetical compound (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid. This document outlines detailed experimental protocols for metabolic stability in liver microsomes, stability in plasma, and forced degradation studies. It presents hypothetical data in structured tables for clear interpretation and includes visualizations of experimental workflows and potential degradation pathways to aid in understanding the stability profile of this class of compounds.

Introduction

The stability of a new chemical entity (NCE) in biological matrices is a cornerstone of early drug discovery, profoundly influencing its pharmacokinetic profile, bioavailability, and overall therapeutic potential.[1] Isoquinoline derivatives represent a significant class of heterocyclic compounds with a wide array of pharmacological activities.[2] Understanding their stability is crucial for lead optimization and candidate selection.

This guide details a comprehensive strategy for evaluating the in vitro stability of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid, a representative N-acetylated dihydroisoquinoline derivative. The methodologies described herein are broadly applicable to other novel compounds within this chemical class. We will cover key in vitro assays, including metabolic stability in liver microsomes, chemical stability in plasma, and forced degradation studies designed to elucidate potential degradation pathways.

Compound Profile: (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid

-

IUPAC Name: (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid

-

Molecular Formula: C₁₃H₁₃NO₃

-

Structural Features of Interest for Stability:

In Vitro Stability Assessment Workflow

A tiered approach is typically employed to evaluate the in vitro stability of a novel compound. This workflow is designed to efficiently identify liabilities and guide medicinal chemistry efforts.

Data Presentation: Summary of In Vitro Stability

The following tables summarize hypothetical, yet representative, quantitative data for the in vitro stability of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid.

Table 1: Metabolic Stability in Liver Microsomes

| Species | Protein Conc. (mg/mL) | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Human | 0.5 | 45 | 30.8 |

| Rat | 0.5 | 25 | 55.5 |

| Mouse | 0.5 | 18 | 77.0 |

| Control (Midazolam) | 0.5 | < 10 | > 138.6 |

Table 2: Stability in Plasma

| Species | Incubation Time (min) | % Parent Remaining | t½ (min) |

| Human | 120 | 92% | > 120 |

| Rat | 120 | 88% | > 120 |

| Control (Propantheline) | 120 | < 10% | ~35 |

Table 3: Forced Degradation Study Summary

| Condition | Time | % Degradation | Major Degradants Identified |

| 0.1 M HCl | 24 h @ 60°C | ~15% | De-acetylated product |

| 0.1 M NaOH | 4 h @ RT | ~25% | De-acetylated product |

| 3% H₂O₂ | 24 h @ RT | ~8% | N-oxide, Ring-oxidized species |

| Heat (80°C, solid) | 72 h | < 5% | No major products |

| Photolytic (ICH Q1B) | 1.2M lux h | < 2% | No major products |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of in vitro stability studies.

Protocol 1: Metabolic Stability in Liver Microsomes

This assay measures the intrinsic clearance of a compound by hepatic enzymes, primarily Cytochrome P450s (CYPs).[5]

1. Reagent Preparation:

-

Buffer: 100 mM Potassium phosphate buffer, pH 7.4.[6]

-

Cofactor Solution (NADPH regenerating system): Prepare a solution in buffer containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

-

Test Compound Stock: 10 mM in DMSO. Prepare a 100 µM intermediate solution in acetonitrile.

-

Liver Microsomes: Pooled human or other species liver microsomes, thawed on ice immediately before use. Dilute to a working concentration of 1 mg/mL in buffer.[7]

2. Incubation Procedure:

-

Pre-warm a 96-well plate containing the microsomal solution at 37°C for 10 minutes.

-

To initiate the reaction, add the test compound (final concentration 1 µM).[6] For "minus cofactor" controls, add buffer instead of the NADPH system.

-

Incubate at 37°C with shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).[5]

3. Sample Analysis:

-

Centrifuge the plate to pellet precipitated protein.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS.

-

Quantify the remaining parent compound by comparing its peak area to the internal standard.

4. Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k).

-

Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / Protein Amount)

Protocol 2: Plasma Stability Assay

This assay determines the stability of a compound to plasma hydrolases (e.g., esterases, amidases).[8][9]

1. Reagent Preparation:

-

Plasma: Pooled, heparinized plasma from the desired species (e.g., human, rat). Thaw at 37°C and centrifuge to remove cryoprecipitates.

-

Test Compound Stock: 10 mM in DMSO. Prepare a 100 µM intermediate solution.

2. Incubation Procedure:

-

Add plasma to the wells of a 96-well plate.

-

Add the test compound to achieve a final concentration of 1 µM.

-

Incubate the plate at 37°C.[10]

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.[11]

3. Sample Analysis & Data Analysis:

-

Follow the same sample processing and LC-MS/MS analysis steps as in the microsomal stability protocol.

-

Calculate the percentage of parent compound remaining at each time point relative to the 0-minute sample.

-

If significant degradation occurs, calculate the half-life as described previously.

Protocol 3: Forced Degradation Study

Forced degradation studies are performed to identify likely degradation products and establish the specificity of the analytical method.[12][13] The goal is to achieve 5-20% degradation of the parent compound.[1]

1. Preparation of Stock Solution:

-

Prepare a 1 mg/mL solution of the test compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature.

-

Thermal Degradation: Store the stock solution (liquid) and solid compound at an elevated temperature (e.g., 80°C).

-

Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

3. Sample Analysis:

-

Sample at appropriate time points (e.g., 2, 8, 24 hours).

-

Neutralize acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC-UV/MS method to separate the parent compound from any degradants.

Potential Degradation Pathways

Based on the structure of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid, several degradation pathways can be postulated. Forced degradation studies help confirm which of these pathways are most relevant under specific stress conditions.

-

Hydrolysis: The most probable degradation pathway involves the cleavage of the N-acetyl amide bond.[4] This reaction is typically catalyzed by strong acid or base, yielding (1,2-Dihydroisoquinolin-1-yl)acetic acid and acetic acid. This is often a significant liability for amide-containing drugs.

-

Oxidation: The nitrogen atom in the isoquinoline ring and potentially activated carbons on the dihydroisoquinoline ring are susceptible to oxidation, for example, by peroxide. This can lead to the formation of N-oxides or hydroxylated species.

Conclusion

This technical guide provides a standardized framework for evaluating the in vitro stability of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid and related isoquinoline derivatives. By employing a systematic approach that includes metabolic stability, plasma stability, and forced degradation studies, researchers can effectively identify potential stability liabilities early in the drug discovery process. The data and insights gained from these studies are invaluable for guiding structure-activity relationship (SAR) and structure-stability relationship (SSR) efforts, ultimately leading to the selection of drug candidates with more favorable pharmacokinetic properties.

References

- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 2. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacy180.com [pharmacy180.com]

- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 6. mercell.com [mercell.com]

- 7. researchgate.net [researchgate.net]

- 8. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. Plasma Stability Assay | Domainex [domainex.co.uk]

- 10. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmadekho.com [pharmadekho.com]

In-depth Technical Guide: (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid (CAS 58246-00-7)

Preliminary Note: Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available in-depth technical data for (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid beyond its basic chemical identification. While the compound is available commercially, detailed experimental studies, biological activity assays, and elucidated mechanisms of action are not documented in the accessible literature. Therefore, the creation of a comprehensive technical guide with detailed experimental protocols and signaling pathways, as initially requested, is not feasible at this time.

This guide will instead focus on presenting the available chemical and physical data for the compound, which is foundational for any future research.

Chemical Identity and Properties

(2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid is a derivative of isoquinoline. Its core structure consists of an isoquinoline ring system that has been partially saturated and acetylated, with an acetic acid moiety attached at the 1-position.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 58246-00-7 | |

| Molecular Formula | C13H13NO3 | |

| Molecular Weight | 231.25 g/mol | |

| Canonical SMILES | CC(=O)N1C=CC2=CC=CC=C2C1CC(=O)O | |

| InChI | InChI=1S/C13H13NO3/c1-9(15)14-7-6-10-4-2-3-5-11(10)12(14)8-13(16)17/h2-7,12H,8H2,1H3,(H,16,17) | |

| InChIKey | OVJMQMJXWCLLKF-UHFFFAOYSA-N | |

| Predicted XlogP | 0.9 | |

| Purity | ≥97% (Commercially available) |

Structural Information

The structure of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid is characterized by the presence of a dihydroisoquinoline core. The nitrogen atom of the isoquinoline ring is acetylated, and an acetic acid group is attached to the carbon atom adjacent to the nitrogen.

Figure 1: 2D Structure of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid

Caption: 2D chemical structure of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid.

Spectroscopic and Analytical Data

Table 2: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 232.09682 | 149.8 |

| [M+Na]+ | 254.07876 | 157.2 |

| [M-H]- | 230.08226 | 151.6 |

| [M+NH4]+ | 249.12336 | 166.8 |

| [M+K]+ | 270.05270 | 154.3 |

| Data sourced from PubChem |

Synthesis and Availability

(2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid is listed as a commercially available compound from several chemical suppliers. This suggests that established, albeit likely proprietary, synthesis protocols exist. A general approach to the synthesis of such compounds could involve the Reissert reaction or similar methodologies for the functionalization of the isoquinoline core, followed by acetylation and hydrolysis steps. However, a specific, detailed, and publicly available experimental protocol for the synthesis of this exact molecule could not be located.

Biological Activity and Potential Applications

There is no specific information in the scientific literature regarding the biological activity, mechanism of action, or potential therapeutic applications of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid. The isoquinoline scaffold is a common motif in many biologically active natural products and synthetic drugs, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory effects. However, without experimental data, any potential activity of this specific compound remains speculative.

Future Research Directions

The lack of data on (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid presents an opportunity for novel research. The following experimental workflows could be employed to characterize this compound.

Figure 2: Proposed Experimental Workflow for Characterization

Caption: A logical workflow for the future investigation of the properties and activities of the title compound.

Conclusion

(2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid (CAS 58246-00-7) is a known chemical entity with defined basic properties. However, a thorough review of the available scientific literature reveals a significant gap in our understanding of its synthesis, experimental properties, and biological functions. The information presented in this guide is based on the limited data available from chemical databases and suppliers. Further experimental investigation is required to elucidate the potential of this compound for researchers, scientists, and drug development professionals.

The Evolving Landscape of Dihydroisoquinolines: A Deep Dive into Structure-Activity Relationships

For Immediate Release

Shanghai, China – December 30, 2025 – In the dynamic field of drug discovery, the dihydroisoquinoline scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide delves into the core principles of the structure-activity relationship (SAR) for this potent class of compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals. By synthesizing key findings from recent literature, this whitepaper illuminates the path toward designing next-generation therapeutics for cancer, inflammation, and beyond.

The dihydroisoquinoline core, a bicyclic aromatic system, provides a rigid framework that can be strategically functionalized to achieve high affinity and selectivity for various enzymes and receptors. This guide will explore the SAR of dihydroisoquinoline derivatives as inhibitors of tubulin polymerization, modulators of the Stimulator of Interferon Genes (STING) pathway, and their potential as phosphodiesterase 4 (PDE4) inhibitors, presenting a wealth of quantitative data, detailed experimental protocols, and insightful visualizations of the underlying molecular mechanisms.

Dihydroisoquinolines as Tubulin Polymerization Inhibitors: A Potent Anticancer Strategy

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drug development. Dihydroisoquinoline derivatives have shown significant promise as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1][2]

A key SAR insight is the crucial role of substituents on the phenyl rings of the dihydroisoquinoline core. For instance, studies on 1,4-disubstituted-3,4-dihydroisoquinolines have revealed that electron-donating groups on the B-ring enhance cytotoxic activities.[1] The substitution pattern on the A- and C-rings also plays a critical role in determining the potency and selectivity of these compounds.

Quantitative SAR Data for Tubulin Polymerization Inhibitors

| Compound | Modification | Target Cell Line | IC50 (µM) | Reference |

| Compound 21 | 1-(3,4,5-trimethoxyphenyl)-4-(4-methoxyphenyl)-3,4-dihydroisoquinoline | CEM leukemia | 4.10 | [1] |

| Compound 32 | 1-(3,4,5-trimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-3,4-dihydroisoquinoline | CEM leukemia | 0.64 | [1] |

| Compound 16f | 6-hydroxy-2-(3,5-dimethoxybenzoyl)-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one | DU-145 (prostate) | - | [2] |

| Compound 16g | 6-hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydroisoquinolin-1(2H)-one | DU-145 (prostate) | 0.051 (GI50) | [2] |

| Compound 17f | 2-(3,5-dimethoxybenzoyl)-7-methoxy-6-sulfamoyloxy-3,4-dihydroisoquinolin-1(2H)-one | DU-145 (prostate) | - | [2] |

| Compound 17g | 7-methoxy-2-(3,4,5-trimethoxybenzoyl)-6-sulfamoyloxy-3,4-dihydroisoquinolin-1(2H)-one | DU-145 (prostate) | - | [2] |

Experimental Protocol: Tubulin Polymerization Inhibition Assay

A standard method to assess the inhibitory effect of dihydroisoquinoline compounds on tubulin polymerization involves a cell-free assay using purified tubulin.

Methodology:

-

Tubulin Preparation: Purified bovine brain tubulin is prepared and stored at -80°C.

-

Assay Buffer: The assay is typically performed in a glutamate-based buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

-

Reaction Initiation: Tubulin is mixed with the assay buffer and the test compound (dissolved in DMSO) at various concentrations. The mixture is incubated on ice.

-

Polymerization Measurement: The reaction is initiated by warming the mixture to 37°C. The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.

-

Data Analysis: The initial rate of polymerization is determined from the linear portion of the absorbance curve. The IC50 value, the concentration of the compound that inhibits the rate of polymerization by 50%, is then calculated.

Signaling Pathway: Disruption of Microtubule Dynamics

Dihydroisoquinoline-based tubulin polymerization inhibitors typically bind to the colchicine-binding site on β-tubulin. This binding event prevents the incorporation of tubulin dimers into growing microtubules, leading to a net depolymerization of the microtubule network.

Caption: Inhibition of microtubule polymerization by dihydroisoquinolines.

Modulating the STING Pathway: A New Frontier in Immuno-oncology and Autoimmune Diseases

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Aberrant STING signaling is implicated in various autoimmune diseases, while its activation is a promising strategy in cancer immunotherapy. Dihydroisoquinoline-2(1H)-carboxamides have recently been identified as potent STING inhibitors.[3]

Extensive SAR studies have revealed that modifications to the carboxamide moiety and the substitution pattern on the dihydroisoquinoline ring significantly impact inhibitory potency. These findings provide a roadmap for the development of selective STING modulators for a range of therapeutic applications.

Quantitative SAR Data for STING Inhibitors

| Compound | Modification | Target | IC50 (nM) | Reference |

| Compound 5c | 3,4-dihydroisoquinoline-2(1H)-carboxamide derivative | Human STING | 44 | [3] |

| Compound 5c | 3,4-dihydroisoquinoline-2(1H)-carboxamide derivative | Mouse STING | 32 | [3] |

Experimental Protocol: Cellular STING Inhibition Assay

The inhibitory activity of dihydroisoquinoline compounds on the STING pathway can be assessed using a cell-based reporter assay.

Methodology:

-

Cell Line: A human monocytic cell line (e.g., THP1-Dual™) engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF3-inducible promoter is used.

-

Cell Culture and Treatment: Cells are plated in a 96-well plate and treated with various concentrations of the test compound.

-

STING Activation: After a pre-incubation period with the compound, cells are stimulated with a STING agonist (e.g., cGAMP) to activate the pathway.

-

Reporter Gene Assay: The activity of the secreted SEAP is measured using a commercially available substrate that produces a colorimetric or fluorometric signal.

-

Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits the STING agonist-induced reporter gene expression by 50%.

Signaling Pathway: STING Inhibition by Dihydroisoquinoline Derivatives

Dihydroisoquinoline-based STING inhibitors are thought to act by binding to the transmembrane domain of the STING protein, potentially through covalent modification. This interaction prevents the conformational changes and downstream signaling events required for the activation of the immune response.

Caption: Mechanism of STING pathway inhibition by dihydroisoquinolines.

Future Directions and Conclusion

The structure-activity relationships of dihydroisoquinoline compounds presented in this guide highlight the immense potential of this scaffold in medicinal chemistry. The ability to fine-tune their biological activity through targeted chemical modifications makes them attractive candidates for the development of novel therapeutics. While significant progress has been made, particularly in the areas of anticancer and anti-inflammatory agents, further exploration is warranted.

Future research should focus on:

-

Expanding the target space: Investigating the activity of dihydroisoquinoline derivatives against other relevant biological targets.

-

Improving pharmacokinetic properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) profiles of lead compounds to enhance their in vivo efficacy and safety.

-

Elucidating detailed mechanisms of action: Utilizing advanced techniques such as cryo-electron microscopy and structural biology to gain a deeper understanding of how these compounds interact with their targets.

References

- 1. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, anti-tubulin and antiproliferative SAR of steroidomimetic dihydroisoquinolinones. — Department of Pharmacology [pharm.ox.ac.uk]

- 3. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of N-Acetylated Isoquinolines: Methodologies and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylated isoquinolines are a class of compounds with significant potential in medicinal chemistry and drug development. The introduction of an acetyl group at the nitrogen atom can modulate the bioactivity, solubility, and metabolic stability of the parent isoquinoline scaffold. While the synthesis of the isoquinoline core is well-established, methodologies for the specific and efficient N-acetylation of these heterocycles are of continued interest. This technical guide provides an in-depth overview of a key method for the synthesis of N-acetylated tetrahydroisoquinolines, including a detailed experimental protocol and a summary of reaction conditions.

Core Synthesis Methodology: N-Acetylation of Tetrahydroisoquinolines

A prevalent method for the synthesis of N-acetylated isoquinolines involves the direct acetylation of the corresponding reduced isoquinoline, specifically the 1,2,3,4-tetrahydroisoquinoline core. This approach is effective because the secondary amine in the tetrahydroisoquinoline ring is readily acylated under standard conditions.

Experimental Protocol: Synthesis of 2-acetyl-1,2,3,4-tetrahydro-6-hydroxy-isoquinoline[1]

This protocol details the N-acetylation of 1,2,3,4-tetrahydro-6-hydroxy-isoquinoline hydrobromide using acetic anhydride.

Materials:

-

1,2,3,4-tetrahydro-6-hydroxy-isoquinoline-hydrobromide (57.6 g)

-

Anhydrous sodium acetate (22.6 g)

-

Acetic anhydride (76.6 g)

-

Methylene chloride (300 ml)

-

Water (300 ml)

-

Dilute sodium hydroxide solution

-

Carbon dioxide

-

Ethanol

-

Diisopropyl ether

Procedure:

-

A mixture of 1,2,3,4-tetrahydro-6-hydroxy-isoquinoline-hydrobromide, anhydrous sodium acetate, and acetic anhydride in methylene chloride is heated to boiling under reflux for one hour.[1]

-

After cooling, water is added to the reaction mixture.

-

The organic phase is separated, and the aqueous phase is extracted multiple times with methylene chloride.

-

The combined methylene chloride extracts are evaporated to dryness.

-

The residue is dissolved in dilute sodium hydroxide solution and stirred for 30 minutes on a boiling water bath.

-

The product is precipitated by introducing carbon dioxide.

-

The precipitate is filtered and recrystallized from ethanol and diisopropyl ether to yield 43.5 g of 2-acetyl-1,2,3,4-tetrahydro-6-hydroxy-isoquinoline.[1]

Table 1: Reaction Parameters for the Synthesis of 2-acetyl-1,2,3,4-tetrahydro-6-hydroxy-isoquinoline

| Parameter | Value |

| Starting Material | 1,2,3,4-tetrahydro-6-hydroxy-isoquinoline-hydrobromide |

| Acetylating Agent | Acetic anhydride |

| Base | Anhydrous sodium acetate |

| Solvent | Methylene chloride |

| Reaction Temperature | Boiling point of methylene chloride |

| Reaction Time | 1 hour |

| Product Yield | 43.5 g |

| Melting Point | 135° - 136° C |

Logical Workflow for N-Acetylation

The synthesis of N-acetylated tetrahydroisoquinolines follows a clear and logical workflow, from the selection of starting materials to the final purification of the product.

Caption: Workflow for the synthesis of N-acetylated tetrahydroisoquinoline.

Formation of N-Acylisoquinolinium Salts

The direct N-acetylation of the aromatic isoquinoline ring is more challenging due to the lower nucleophilicity of the nitrogen atom's lone pair, which is part of the aromatic system. Reaction with acylating agents typically leads to the formation of N-acylisoquinolinium salts. These salts are often highly reactive intermediates that can be susceptible to nucleophilic attack, leading to the formation of 1,2-dihydroisoquinoline derivatives. The synthesis of stable N-acylisoquinolinium salts is a subject of ongoing research, with potential applications as reactive intermediates in organic synthesis.

Future Outlook

While classical methods for the N-acetylation of reduced isoquinolines are well-established, the development of novel, catalytic methods for the direct and selective N-acetylation of the aromatic isoquinoline core remains a desirable goal. Such methods would provide more efficient and atom-economical routes to a wider range of N-acetylated isoquinoline derivatives for applications in drug discovery and materials science. Future research may focus on the use of transition-metal catalysts or organocatalysts to achieve this transformation under mild conditions.

References

Navigating the Solubility Landscape of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid is a specific isoquinoline derivative for which publicly available, quantitative solubility data is exceptionally scarce. This guide, therefore, provides a comprehensive framework for understanding and determining the solubility profile of this compound and structurally related isoquinoline carboxylic acids. By leveraging established principles of physical chemistry and standard analytical methodologies, researchers can effectively characterize the solubility of this and similar molecules, a critical step in early-stage drug development and chemical research. This document outlines the expected solubility trends, provides a detailed protocol for experimental determination, and illustrates key concepts through logical diagrams.

While specific experimental values for (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid are not available in the literature, the predicted octanol-water partition coefficient (XlogP) of 0.9 from PubChem suggests a degree of lipophilicity balanced by the presence of polar functional groups (a carboxylic acid and an amide).[1] This indicates that the compound's solubility will be highly dependent on the nature of the solvent and the pH of aqueous media.

Predicted and General Solubility Profile

The solubility of isoquinoline and its derivatives is influenced by the fused aromatic ring system and the presence of a basic nitrogen atom.[2][3][4] Generally, the isoquinoline scaffold confers solubility in many organic solvents while having limited solubility in water.[2][3][4] The addition of a carboxylic acid and an N-acetyl group to the dihydroisoquinoline core, as in the target molecule, introduces both acidic and polar characteristics, which will modulate this general profile.

The following table summarizes the expected qualitative solubility of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid in a range of common laboratory solvents, based on the general properties of isoquinoline derivatives and the influence of its functional groups.

| Solvent Class | Solvent Example | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble to Insoluble | The hydrophobic isoquinoline core is expected to limit aqueous solubility at neutral pH. Solubility is predicted to increase significantly at pH values above the pKa of the carboxylic acid and below the pKa of the isoquinoline nitrogen. |

| Methanol, Ethanol | Soluble | The polar hydroxyl group of alcohols can hydrogen bond with the carboxylic acid and amide moieties, while the alkyl portion can interact with the isoquinoline ring system. | |

| Acetic Acid | Soluble | The acidic nature of the solvent would protonate the basic nitrogen of the isoquinoline ring, forming a soluble salt.[4] | |

| Polar Aprotic | DMSO, DMF | Soluble | These solvents are strong hydrogen bond acceptors and have high polarity, which should effectively solvate the molecule. |

| Acetone | Moderately Soluble | Acetone has a significant dipole moment and can act as a hydrogen bond acceptor, facilitating dissolution.[4] | |

| Acetonitrile | Sparingly to Moderately Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than other polar aprotic solvents, which may limit its solvating power for this compound. | |

| Non-Polar | Dichloromethane (DCM) | Moderately Soluble | DCM can interact with the aromatic rings and the acetyl group, but its ability to solvate the carboxylic acid is limited. |

| Diethyl Ether | Sparingly Soluble | The low polarity of diethyl ether is unlikely to overcome the crystal lattice energy of the solid compound, which contains polar functional groups. | |

| Hexanes | Insoluble | As a non-polar hydrocarbon, hexanes will not effectively solvate the polar carboxylic acid and amide groups. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol is a generalized procedure suitable for a compound such as (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid.

Objective: To determine the concentration of the compound in a saturated solution at a specific temperature and in a specific solvent system, where the dissolved solute is in equilibrium with an excess of the solid compound.

Materials and Equipment:

-

(2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid (solid)

-

Selected solvents (e.g., water, pH-adjusted buffers, ethanol, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation:

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or DMSO) for creating a calibration curve.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the desired solvent systems (e.g., phosphate-buffered saline at various pH values, organic solvents).

-

-

Sample Preparation:

-

Add an excess amount of the solid compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a known volume of the desired solvent to the vial.

-

Cap the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter into a clean vial.

-

Dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Determine the concentration of the compound in the sample by comparing its response to the calibration curve.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Visualizing Key Concepts and Workflows

To further aid researchers, the following diagrams, created using the DOT language, illustrate the experimental workflow for solubility determination and the theoretical pH-dependence of solubility for an amphiprotic molecule like the one .

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: pH-dependent solubility profile of an amphiprotic isoquinoline derivative.

References

Spectroscopic Data for (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the spectroscopic data for the compound (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid. Due to the limited availability of direct experimental spectroscopic data for this specific molecule in public databases, this document presents predicted mass spectrometry data, alongside a detailed analysis of expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features based on analogous compounds. Furthermore, this guide outlines standardized experimental protocols for acquiring such data and includes a generalized workflow for the spectroscopic analysis of synthesized organic compounds. This information is intended to support research, development, and quality control activities involving this and structurally related molecules.

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometry Data for (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the target molecule. This data is computationally generated and serves as a reference for experimental analysis.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 232.09682 |

| [M+Na]⁺ | 254.07876 |

| [M-H]⁻ | 230.08226 |

| [M+NH₄]⁺ | 249.12336 |

| [M+K]⁺ | 270.05270 |

| [M+H-H₂O]⁺ | 214.08680 |

| [M]⁺ | 231.08899 |

Data sourced from PubChem.[1]

Experimental Mass Spectrum of a Related Compound: 2-Acetyl-1,2,3,4-tetrahydroisoquinoline

As a practical reference, the mass spectrum of the structurally similar compound, 2-Acetyl-1,2,3,4-tetrahydroisoquinoline, is available and provides insight into the fragmentation patterns that might be expected. The molecular weight of this related compound is 175.23 g/mol .[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the detailed molecular structure of a compound by providing information about the chemical environment of individual atoms. While specific experimental data for the title compound is unavailable, the expected ¹H and ¹³C NMR spectral features can be inferred from data on related isoquinoline derivatives.

Expected ¹H NMR Spectral Characteristics:

-

Aromatic Protons: Signals corresponding to the protons on the benzene ring of the isoquinoline core are expected in the aromatic region (typically δ 7.0-8.5 ppm).

-

Vinyl Protons: The protons on the di-hydro portion of the isoquinoline ring will likely appear in the olefinic region.

-

Methylene Protons: The protons of the acetic acid's CH₂ group would likely appear as a distinct signal, potentially a singlet or a multiplet depending on coupling.

-

Acetyl Protons: A characteristic singlet for the three equivalent protons of the acetyl group (CH₃) is expected, typically in the upfield region (around δ 2.0 ppm).

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Characteristics:

-

Carbonyl Carbons: Two distinct signals for the carbonyl carbons of the acetyl and carboxylic acid groups are anticipated in the downfield region (typically δ 170-180 ppm).

-

Aromatic and Olefinic Carbons: Signals for the carbons of the isoquinoline ring system would be observed in the aromatic and olefinic regions (typically δ 100-150 ppm).

-

Methylene Carbon: A signal for the CH₂ carbon of the acetic acid moiety.

-

Acetyl Carbon: A signal for the CH₃ carbon of the acetyl group in the upfield region.

For comparison, ¹H and ¹³C NMR data for various other isoquinoline derivatives have been reported and can be consulted for more detailed chemical shift predictions.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

Based on the structure of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid, the following characteristic absorption bands are expected:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration |

| C-H (Aromatic/Vinyl) | 3100-3000 | Stretching vibration |

| C-H (Aliphatic) | 3000-2850 | Stretching vibration |

| C=O (Carboxylic Acid) | 1725-1700 | Stretching vibration |

| C=O (Amide) | 1680-1630 | Stretching vibration |

| C=C (Aromatic/Vinyl) | 1600-1450 | Stretching vibration |

Experimental Protocols

The following sections describe generalized methodologies for obtaining NMR, IR, and MS spectra for a novel organic compound like (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key signals of the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structural elucidation.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the corresponding nuclei in the molecular structure.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

For solid samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

For solutions: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).

-

Data Acquisition:

-

Direct Infusion (ESI): Infuse the sample solution directly into the mass spectrometer. Acquire spectra in both positive and negative ion modes to observe different adducts.

-

GC-MS: If the compound is sufficiently volatile and thermally stable, inject the sample onto a GC column to separate it from any impurities before it enters the mass spectrometer.

-

-

Data Analysis: Determine the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻). Analyze the fragmentation pattern to gain further structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a newly synthesized organic compound.

Caption: Generalized workflow for spectroscopic analysis of a synthesized compound.

References

Methodological & Application

Application Notes and Protocols for the Solubilization of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid is a compound of interest in various biological studies. Due to its carboxylic acid moiety and isoquinoline core, it can present challenges for dissolution in aqueous cell culture media at physiological pH. Proper solubilization is critical to ensure accurate and reproducible results in in vitro experiments. These application notes provide a detailed protocol for dissolving (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid for cell culture applications, focusing on the preparation of a high-concentration stock solution in an organic solvent and its subsequent dilution to working concentrations.

Physicochemical Properties (Hypothetical Data)

For the purpose of this protocol, we will assume the following physicochemical properties. Researchers should refer to the manufacturer's certificate of analysis for specific data.

| Property | Value | Source |

| Molecular Weight | 231.25 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility in DMSO | ≥ 25 mg/mL | Assumed |

| Solubility in Ethanol | Sparingly soluble | Assumed |

| Aqueous Solubility | Poorly soluble | Assumed |

Recommended Protocol: Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a widely used solvent for dissolving hydrophobic compounds for cell culture experiments.[1] It is crucial to use high-purity, sterile, cell culture-grade DMSO. The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.5%, to avoid cytotoxic effects.[1][2]

Materials:

-

(2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid powder

-

Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Calibrated analytical balance

-

Sterile serological pipettes and pipette tips

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:

-

Mass (mg) = Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

-

Mass (mg) = 10 mM x 1 mL x 231.25 g/mol / 1000 = 2.31 mg

-

-

Weigh the compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh 2.31 mg of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid powder and transfer it to a sterile microcentrifuge tube.

-

Dissolve in DMSO: Add 1 mL of sterile, cell culture-grade DMSO to the tube containing the powder.

-

Ensure complete dissolution: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but the stability of the compound under these conditions should be considered.

-

Storage of Stock Solution: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber tubes). Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing a 10 mM stock solution of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid in DMSO.

Preparation of Working Solutions

The concentrated stock solution must be diluted in a complete cell culture medium to the final desired working concentration immediately before use.

Procedure:

-

Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Perform serial dilutions: It is recommended to perform serial dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentration. This helps to prevent precipitation of the compound.

-

Example Dilution for a 10 µM working solution in 10 mL of medium:

-

The dilution factor is 10,000 µM (10 mM) / 10 µM = 1000.

-

Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed complete cell culture medium.

-

This results in a final DMSO concentration of 0.1%.

-

Vehicle Control:

It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions to account for any effects of the solvent on the cells.

Dilution and Final Concentration Table

| Stock Solution Concentration (in DMSO) | Volume of Stock Solution | Final Volume of Cell Culture Medium | Final Working Concentration | Final DMSO Concentration (%) |

| 10 mM | 1 µL | 10 mL | 1 µM | 0.01% |

| 10 mM | 5 µL | 10 mL | 5 µM | 0.05% |

| 10 mM | 10 µL | 10 mL | 10 µM | 0.1% |

| 10 mM | 50 µL | 10 mL | 50 µM | 0.5% |

Alternative Dissolution Method: Using a Basic Solution

For carboxylic acids, dissolution can sometimes be achieved by forming a salt with a weak base. This method should be approached with caution as it can alter the pH of the final cell culture medium.

Materials:

-

(2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid powder

-

Sterile 0.1 N NaOH solution

-

Sterile cell culture grade water or PBS

-

pH meter

Procedure:

-

Add a small amount of sterile 0.1 N NaOH dropwise to the (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid powder while vortexing.

-

Continue adding NaOH until the compound dissolves.

-

Bring the solution to the desired final stock concentration with sterile water or PBS.

-

Measure the pH of the stock solution and adjust it carefully with sterile 0.1 N HCl if necessary, being mindful that lowering the pH may cause the compound to precipitate.

-

Sterile filter the final stock solution through a 0.22 µm syringe filter.

Caution: This method requires careful pH monitoring and may not be suitable for all cell lines or experimental conditions due to potential changes in pH and osmolality.

Signaling Pathway Visualization (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway that could be investigated using (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid, assuming it acts as an inhibitor of a specific kinase.

Caption: Hypothetical signaling pathway showing the inhibitory action of the compound on a target kinase.

Safety Precautions

-

Always handle (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid and DMSO in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Consult the Safety Data Sheet (SDS) for the compound and solvents for detailed safety information.

Conclusion

This document provides a detailed protocol for the dissolution of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid for use in cell culture experiments. The recommended method involves the preparation of a concentrated stock solution in DMSO, followed by dilution to the final working concentration in the cell culture medium. Researchers should always perform a vehicle control and ensure that the final solvent concentration is not cytotoxic to their specific cell line. The alternative method using a basic solution should be used with caution and careful pH monitoring.

References

Application Notes and Protocols for High-Throughput Screening of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dihydroisoquinoline scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this scaffold have shown potential in various therapeutic areas, including oncology and infectious diseases, by modulating the activity of key cellular targets such as kinases and other enzymes. This document provides a generalized framework for the high-throughput screening (HTS) of compounds based on the (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid backbone, focusing on a kinase inhibition assay as a representative application. While specific data for the named compound is not publicly available, the protocols and principles outlined here are derived from established HTS methodologies for similar small molecules and target classes.

Target Class Rationale: Protein Kinases

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[2] Several small molecule inhibitors targeting kinases have been successfully developed into approved drugs.[1] Given the structural features of dihydroisoquinoline derivatives, which are amenable to binding in the ATP-binding pocket of kinases, this target class represents a logical starting point for screening campaigns.

Principle of the Assay

The following protocols are based on a generic, fluorescence-based, enzyme-coupled assay for the detection of ADP, a universal product of kinase reactions.[3][4] This assay measures the activity of a given kinase by quantifying the amount of ATP consumed. A decrease in kinase activity due to inhibition by a test compound results in a lower concentration of ADP and a higher concentration of ATP, which can be detected by a variety of commercially available assay kits.[1][5]

Data Presentation

The following tables represent hypothetical data from a high-throughput screening campaign to identify kinase inhibitors from a library of dihydroisoquinoline analogs.

Table 1: Primary High-Throughput Screen Results

| Compound ID | Concentration (µM) | % Inhibition | Hit (Yes/No) |

| DHIQ-001 | 10 | 85.2 | Yes |

| DHIQ-002 | 10 | 12.5 | No |

| DHIQ-003 | 10 | 92.1 | Yes |

| DHIQ-004 | 10 | 5.8 | No |

| ... | ... | ... | ... |

| DHIQ-1000 | 10 | 65.7 | Yes |

Table 2: Dose-Response and IC50 Determination for Hit Compounds

| Compound ID | IC50 (µM) | Hill Slope | R² Value |

| DHIQ-001 | 2.5 | 1.1 | 0.98 |

| DHIQ-003 | 0.8 | 0.9 | 0.99 |

| DHIQ-1000 | 8.1 | 1.2 | 0.97 |

Experimental Protocols

Materials and Reagents

-

Kinase of interest (e.g., a specific receptor tyrosine kinase or a cyclin-dependent kinase)

-

Kinase substrate peptide

-

Adenosine triphosphate (ATP)

-

Test compounds (e.g., a library of dihydroisoquinoline derivatives) dissolved in DMSO

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ADP detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega or a similar fluorescence-based kit)

-

384-well, low-volume, white, opaque microplates

-

Multichannel pipettes or automated liquid handling system

-

Plate reader capable of measuring luminescence or fluorescence

Protocol for Primary High-Throughput Screening

-

Compound Plating: Using an automated liquid handler, dispense 50 nL of each test compound from the library (typically at a stock concentration of 10 mM in DMSO) into the wells of a 384-well plate. This results in a final assay concentration of 10 µM.

-

Enzyme and Substrate Preparation: Prepare a 2X enzyme/substrate solution in kinase assay buffer containing the kinase and its specific substrate peptide at twice the final desired concentration.

-

Reaction Initiation: Add 5 µL of the 2X enzyme/substrate solution to each well of the compound-plated 384-well plate.

-

ATP Addition: Prepare a 2X ATP solution in kinase assay buffer. Add 5 µL of the 2X ATP solution to each well to start the kinase reaction. The final volume in each well is 10 µL.

-

Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

-

Reaction Termination and Signal Detection: Add 10 µL of the ADP detection reagent to each well. This reagent stops the kinase reaction and initiates the signal-generating reaction.

-

Signal Readout: Incubate the plate for an additional 30-60 minutes at room temperature, as recommended by the detection reagent manufacturer. Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls. Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

Protocol for Dose-Response and IC50 Determination

-

Serial Dilution of Hit Compounds: For each hit compound, prepare a series of dilutions in DMSO (e.g., 8-point, 3-fold serial dilutions starting from 10 mM).

-

Compound Plating: Dispense 50 nL of each dilution into the wells of a 384-well plate.

-

Assay Procedure: Follow steps 2-7 of the primary HTS protocol.

-

Data Analysis: Plot the percent inhibition as a function of the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Visualizations

Signaling Pathway

Caption: A hypothetical signaling pathway (MAPK pathway) that could be targeted by a dihydroisoquinoline-based kinase inhibitor.

Experimental Workflow

Caption: A generalized workflow for a high-throughput kinase inhibition assay.

References

- 1. promega.co.uk [promega.co.uk]

- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

Application Note: High-Throughput Quantification of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid using a Novel LC-MS/MS Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract